Ph-HTBA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

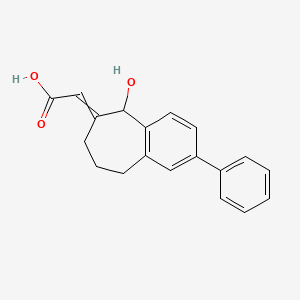

C19H18O3 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |

InChI |

InChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21) |

InChI Key |

NUTNFGZHQLFKOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(C(=CC(=O)O)C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Ph-HTBA as a CaMKIIα Hub Domain Stabilizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a crucial serine/threonine kinase predominantly expressed in the brain, where it plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of CaMKIIα activity has been implicated in various neurological disorders, including ischemic stroke and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3] Ph-HTBA, a novel small molecule, has emerged as a high-affinity, brain-penetrant stabilizer of the CaMKIIα hub domain.[3] This technical guide provides an in-depth overview of this compound's interaction with CaMKIIα, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the CaMKIIα hub domain and its pharmacokinetic properties.

Table 1: Binding Affinity of this compound for CaMKIIα

| Parameter | Value | Method | Reference |

| Ki | 81 nM | [3H]NCS-382 Radioligand Binding Assay | [4] |

| Kd | 757 nM | Surface Plasmon Resonance (SPR) | [3] |

Table 2: Thermal Stabilization of the CaMKIIα Hub Domain by this compound

| Parameter | Value | Method | Reference |

| ΔTm | 19 °C | Differential Scanning Fluorimetry (DSF) | [5] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Kp,uu | 0.85 | Mouse | [3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of this compound with the CaMKIIα hub domain are provided below.

[3H]NCS-382 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the CaMKIIα hub domain by measuring its ability to displace the radiolabeled ligand [3H]NCS-382.

Materials:

-

Rat cortical homogenates

-

[3H]NCS-382 (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat cortical homogenates containing native CaMKIIα.

-

In a 96-well plate, combine the cortical homogenate, a fixed concentration of [3H]NCS-382, and varying concentrations of this compound.

-

Incubate the mixture at a specific temperature (e.g., 4 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known CaMKIIα hub binder (e.g., unlabeled NCS-382 or GHB).[6]

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]NCS-382.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]

Surface Plasmon Resonance (SPR)

SPR is employed to measure the real-time binding kinetics and affinity (Kd) of this compound to the purified CaMKIIα hub domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified CaMKIIα hub domain protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize the purified CaMKIIα hub domain protein onto the surface of the sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Record the binding response in real-time as a sensorgram.

-

Regenerate the sensor surface between different concentrations of this compound if necessary.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This assay measures the change in the melting temperature (Tm) of the CaMKIIα hub domain upon binding of this compound, indicating the stabilizing effect of the compound.

Materials:

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

-

Purified CaMKIIα hub domain protein.

-

This compound.

-

Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).[7]

-

Assay buffer.

Procedure:

-

In a 96-well PCR plate, mix the purified CaMKIIα hub domain protein with the fluorescent dye in the assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Seal the plate and place it in the real-time PCR instrument.

-

Apply a thermal ramp, gradually increasing the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring the fluorescence.

-

As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

-

Calculate the thermal shift (ΔTm) as the difference between the Tm of the protein in the presence and absence of this compound. A positive ΔTm indicates stabilization.[5]

Intrinsic Tryptophan Fluorescence (ITF) Assay

This assay is used to detect conformational changes in the CaMKIIα hub domain upon this compound binding by monitoring changes in the fluorescence of its intrinsic tryptophan residues.

Materials:

-

Fluorometer.

-

Purified CaMKIIα hub domain protein (containing tryptophan residues).

-

This compound.

-

Assay buffer.

Procedure:

-

Place the purified CaMKIIα hub domain protein in a quartz cuvette with the assay buffer.

-

Excite the protein at the tryptophan excitation wavelength (typically around 295 nm) and record the emission spectrum (typically from 310 to 400 nm).[8]

-

Titrate increasing concentrations of this compound into the cuvette, allowing for incubation at each concentration.

-

Record the fluorescence emission spectrum after each addition of this compound.

-

Analyze the changes in fluorescence intensity and/or the wavelength of maximum emission. A quenching or enhancement of fluorescence, or a shift in the emission maximum, can indicate a conformational change in the protein upon ligand binding.[9][10]

Signaling Pathways and Experimental Workflows

CaMKIIα Signaling Pathway in Neurons

The following diagram illustrates the central role of CaMKIIα in neuronal signaling, particularly in response to calcium influx.

This compound's Proposed Mechanism of Action

This compound is hypothesized to stabilize the hub domain of the CaMKIIα holoenzyme, thereby modulating its activity.

Experimental Workflow for this compound Characterization

The following diagram outlines the typical experimental workflow for characterizing a CaMKIIα hub domain stabilizer like this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses [frontiersin.org]

- 3. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative autoradiographic analysis of the new radioligand [(3)H](2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid ([(3)H]NCS-382) at gamma-hydroxybutyric acid (GHB) binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]

- 8. nist.gov [nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ph-HTBA: A Novel, Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ph-HTBA, a novel, high-affinity, and brain-penetrant ligand for the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain. This compound, an analog of NCS-382, demonstrates significant potential as a therapeutic agent for neurological disorders such as ischemic stroke. This document details the experimental protocols for its synthesis and characterization, presents key quantitative data in a structured format, and visualizes its mechanism of action and the experimental workflow leading to its discovery.

Introduction

Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a crucial serine/threonine kinase in the brain, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in various neurological conditions, including ischemic stroke and neurodegenerative diseases.[2][3] The CaMKIIα holoenzyme is a dodecameric structure organized by a central "hub" domain.[1][4] Targeting this hub domain offers a promising strategy for modulating CaMKIIα activity with high selectivity.

This compound, or (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[5]annulen-6-ylidene)acetic acid, emerged from a focused effort to improve the affinity and brain permeability of NCS-382, a known CaMKIIα hub domain ligand.[2][3] This guide delves into the scientific journey of this compound, from its rational design and synthesis to its detailed biochemical and biophysical characterization.

Discovery and Rational Design

The development of this compound was guided by in silico modeling and a structure-affinity relationship (SAR) study of a series of NCS-382 analogs.[1] The core scaffold of NCS-382 was systematically modified to explore the binding pocket of the CaMKIIα hub domain.[1] The introduction of a phenyl group at the C-2 position of the benzo[5]annulene ring system led to the discovery of this compound (1i in the original publication), which exhibited a four-fold improvement in affinity compared to the parent compound, NCS-382.[1]

Synthesis of this compound

The synthesis of this compound is achievable on a gram scale through a cost-effective methodology.[1] A general synthetic scheme is provided below.

Experimental Protocol: General Synthesis of this compound

A detailed, step-by-step protocol based on the published literature is as follows (note: this is a generalized representation and may require optimization).

-

Preparation of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[5]annulen-5-one (5i): This key intermediate is prepared from 2-bromo-6,7,8,9-tetrahydro-5H-benzo[5]annulen-5-one (5a) and phenylboronic acid using a Suzuki coupling reaction.

-

To a solution of 5a (1.0 mmol) in DMF (24 mL) and H2O (16 mL) is added phenylboronic acid (2.1 mmol), Pd(PPh3)4 (0.10 mmol), and K2CO3 (3.1 mmol).

-

The mixture is heated under an inert atmosphere.

-

After completion, the reaction is worked up and the product is purified by flash column chromatography to yield 5i.[6]

-

-

Synthesis of this compound: The final compound is synthesized from the intermediate 5i through a series of reactions that introduce the acetic acid moiety. (Specific details on the subsequent steps would require access to the full publication's supplementary information).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and Hub Stabilization

| Compound | Binding Affinity (Ki, nM) vs. [3H]NCS-382 | Thermal Stabilization (ΔTm, °C) |

| This compound | Mid-nanomolar | Marked stabilization |

| NCS-382 | High-nanomolar (Ki 0.34 µM)[1] | Significant |

| GHB | Micromolar (Ki 4.3 µM)[1] | - |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species |

| Brain Permeability (Kp,uu) | 0.85[2][3] | Mouse |

| Cellular Permeability (Papp) | High | MDCKII cells |

| Efflux Ratio | Close to 1 | MDCKII-MDR1/BCRP cells |

| Microsomal Clearance | Low | Mouse and Human Liver Microsomes |

| In vivo half-life | Short (rapid elimination) | Mouse |

Table 3: In Vitro Activity

| Assay | IC50 | Notes |

| Inhibition of Intrinsic Tryptophan Fluorescence (ITF) | 452 µM[1][6] | Indicates interaction with the hub domain and Trp403 movement. |

Mechanism of Action

This compound exerts its effects through direct binding to the hub domain of CaMKIIα. This interaction has several key consequences:

-

Stabilization of the Hub Domain: this compound binding significantly increases the thermal stability of the CaMKIIα hub oligomer.[1][5] This stabilization is thought to be a key aspect of its modulatory effect.

-

Conformational Change: The binding of this compound induces a distinct "flip" in the tryptophan residue at position 403 (Trp403) within the binding pocket.[2][6] This conformational change is a hallmark of its interaction with the hub.

-

Modulation of Autophosphorylation: this compound has been shown to reduce Ca2+-stimulated autophosphorylation of CaMKIIα at Thr286 in primary cortical neurons.[4] This suggests that its interaction with the hub domain can allosterically modulate the kinase's activity.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the CaMKIIα hub domain.

Experimental Workflows

The discovery and characterization of this compound involved a multi-stage experimental workflow, encompassing computational design, chemical synthesis, and a cascade of in vitro and in vivo assays.

Experimental Workflow Diagram

Caption: The workflow for the discovery and validation of this compound.

Neuroprotective Effects

In preclinical models, this compound has demonstrated significant neuroprotective effects. Administration of this compound at a clinically relevant time point (3-6 hours) after photothrombotic stroke in mice resulted in neuroprotection.[4] Notably, it showed superior efficacy at low doses compared to other GHB analogs like HOCPCA.[4] This neuroprotective effect is likely mediated by its distinct molecular interactions with the CaMKIIα hub and the subsequent reduction in Ca2+-stimulated autophosphorylation.[4]

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective modulators for CaMKIIα. Its enhanced affinity, brain permeability, and demonstrated neuroprotective effects make it a promising candidate for further clinical development for conditions such as ischemic stroke.[2][3] The detailed characterization of its mechanism of action provides a solid foundation for future studies aimed at elucidating the full therapeutic potential of targeting the CaMKIIα hub domain. Further research will likely focus on optimizing its pharmacokinetic profile for clinical use and exploring its efficacy in other models of neurological disease.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-12524367) [evitachem.com]

- 6. researchgate.net [researchgate.net]

Preliminary In-Vitro Studies of Ph-HTBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro studies of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA), a novel analog of γ-hydroxybutyrate (GHB). This compound has emerged as a promising modulator of the Calcium/Calmodulin-Dependent Protein Kinase II alpha (CaMKIIα), a key protein kinase involved in neuronal signaling and a target for neuroprotection. This document summarizes the key quantitative findings, details the experimental methodologies employed in its characterization, and visualizes its mechanism of action and relevant biological pathways.

Core Findings and Data Presentation

This compound has been identified as a high-affinity, brain-penetrant ligand that selectively binds to the hub domain of CaMKIIα. This interaction leads to significant thermal stabilization of the hub oligomer and allosterically modulates the kinase's activity.[1][2][3] Unlike some other CaMKIIα inhibitors, this compound demonstrates a unique functional profile by reducing Ca2+-stimulated autophosphorylation of the kinase at the Thr286 site in primary cortical neurons.[4][5] These properties are believed to contribute to its observed neuroprotective effects in models of ischemic stroke.[4][5]

Binding Affinity and Kinetics

This compound exhibits a mid-nanomolar affinity for the CaMKIIα hub domain. Its binding characteristics have been determined through various radioligand competition assays.

| Parameter | Assay Condition | Value | Reference |

| Ki | [3H]NCS-382 Competition (Rat Cortical Homogenates) | 0.088 µM | [6] |

| pKi | [3H]NCS-382 Competition (Rat Cortical Homogenates) | 7.1 ± 0.04 | [6] |

| Ki | [3H]HOCPCA Competition (Rat Cortical Homogenates) | 0.14 µM | [6] |

| pKi | [3H]HOCPCA Competition (Rat Cortical Homogenates) | 6.9 ± 0.05 | [6] |

| Ki | [3H]HOCPCA Competition (HEK293T cells expressing CaMKIIα) | 0.15 µM | [6] |

| pKi | [3H]HOCPCA Competition (HEK293T cells expressing CaMKIIα) | 6.8 ± 0.08 | [6] |

| KD (SPR) | Direct binding to immobilized CaMKIIα hub | 2.9 ± 0.6 μM | [3] |

Biophysical and Functional Parameters

The functional effects of this compound extend to the stabilization of the CaMKIIα protein and modulation of its enzymatic activity.

| Parameter | Assay | Value | Reference |

| Thermal Shift (ΔTm) | Thermal Shift Assay (TSA) with CaMKIIα WT hub | 13.04 ± 0.09°C | [3] |

| IC50 (ITF Inhibition) | Intrinsic Tryptophan Fluorescence Quenching | 452 µM | [7] |

| IC50 (Kinase Activity) | ADP-Glo Kinase Assay (Syntide-2 phosphorylation) | 388.6 µM | [3] |

Pharmacokinetic Properties (In-Vitro)

Preliminary pharmacokinetic profiling indicates good cell permeability and brain penetrance.

| Parameter | System | Value | Reference |

| Clearance (CLi) | Mouse Liver Microsomes | 18 µL/min/mg | [6] |

| Clearance (CLi) | Human Liver Microsomes | 13 µL/min/mg | [6] |

| Apparent Permeability (Papp, A-B) | MDCKII-MDR1 Cells | 20.9 x 10⁻⁶ cm/s | [6] |

| Efflux Ratio | MDCKII-MDR1 Cells | 1.1 | [6] |

| Unbound Partition Coefficient (Kp,uu) | In-vivo (Mouse) | 0.85 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key in-vitro experiments used to characterize this compound.

Radioligand Competition Binding Assay

This protocol is adapted from studies characterizing the binding of this compound to native and recombinant CaMKIIα.[6]

Objective: To determine the binding affinity (Ki) of this compound for the CaMKIIα hub domain by measuring its ability to displace a known radioligand ([3H]NCS-382 or [3H]HOCPCA).

Materials:

-

Test compound: this compound

-

Radioligands: [3H]NCS-382, [3H]HOCPCA

-

Tissue Source: Rat cortical homogenates or whole-cell homogenates from HEK293T cells expressing CaMKIIα.

-

Assay Buffer: 50 mM KH2PO4, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation of Homogenates:

-

For rat cortical homogenates: Dissect and homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

-

For recombinant source: Transfect HEK293T cells with a CaMKIIα plasmid. After 48 hours, harvest and homogenize the cells in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the tissue/cell homogenate, the radioligand at a fixed concentration (e.g., 1-2 nM), and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 100 µM NCS-382).

-

The final assay volume is typically 200-500 µL.

-

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the radioligand concentration and KD is its dissociation constant.

-

Protein Thermal Shift Assay (TSA)

This protocol is based on the methodology used to assess the stabilization of the CaMKIIα hub domain by this compound.[3][8][9][10]

Objective: To measure the change in the thermal melting point (Tm) of the CaMKIIα hub protein upon binding of this compound, indicating a stabilizing interaction.

Materials:

-

Purified CaMKIIα hub domain protein.

-

Test compound: this compound at various concentrations.

-

Fluorescent dye: SYPRO Orange (5000x stock).

-

Assay Buffer: e.g., 50 mM Tris, pH 7.5, 150 mM NaCl.

-

Real-Time PCR instrument capable of performing a melt curve analysis.

-

96-well PCR plates.

Procedure:

-

Reagent Preparation:

-

Dilute the CaMKIIα hub protein to a final concentration of ~2-5 µM in the assay buffer.

-

Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock in DI water.

-

-

Assay Setup (in a 96-well PCR plate):

-

To each well, add the protein solution.

-

Add the SYPRO Orange dye to a final concentration of 5x.

-

Add this compound at a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) without the compound.

-

Adjust the final volume of each reaction (e.g., 20-25 µL) with assay buffer.

-

-

Thermal Denaturation:

-

Place the sealed PCR plate into a real-time PCR instrument.

-

Program the instrument to perform a melt curve. A typical program involves heating the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

-

Set the instrument to continuously monitor fluorescence (using the appropriate channel for SYPRO Orange, e.g., ROX) during the temperature ramp.

-

-

Data Analysis:

-

The instrument software will generate fluorescence intensity vs. temperature curves.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the sigmoidal curve, or the peak of the first derivative plot (-dF/dT).

-

Calculate the thermal shift (ΔTm) for each this compound concentration by subtracting the Tm of the vehicle control from the Tm of the sample with the compound (ΔTm = Tm_compound - Tm_control).

-

MDCKII-MDR1 Permeability Assay

This protocol outlines the general procedure for assessing the cell permeability and potential for P-glycoprotein (P-gp) mediated efflux of this compound.[11][12][13]

Objective: To determine the apparent permeability coefficient (Papp) of this compound and its efflux ratio to predict its intestinal absorption and blood-brain barrier penetration.

Materials:

-

MDCKII cells transfected with the human MDR1 gene (MDCKII-MDR1).

-

Transwell plate inserts (e.g., 24-well format with 0.4 µm pore size).

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

-

Test compound: this compound (e.g., at 1-5 µM).

-

Analytical system: LC-MS/MS.

-

Monolayer integrity marker: Lucifer Yellow.

Procedure:

-

Cell Culture:

-

Seed MDCKII-MDR1 cells onto the Transwell inserts at a high density (e.g., 45,000 cells/well).

-

Culture the cells for 5-7 days to allow them to form a confluent, polarized monolayer with tight junctions.

-

-

Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Bidirectional Transport Study:

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Apical to Basolateral (A→B) Transport: Add this compound solution to the apical (upper) chamber and compound-free buffer to the basolateral (lower) chamber.

-

Basolateral to Apical (B→A) Transport: Add this compound solution to the basolateral chamber and compound-free buffer to the apical chamber.

-

-

Incubation and Sampling:

-

Incubate the plate at 37°C for a set time (e.g., 120 minutes).

-

At the end of the incubation, collect samples from both the donor and receiver compartments.

-

-

Quantification:

-

Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Calculate the Efflux Ratio (ER) as: ER = Papp (B→A) / Papp (A→B). An ER significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-gp.

-

Visualizations: Mechanisms and Workflows

This compound Mechanism of Action on CaMKIIα

This compound acts as an allosteric modulator by binding to the hub domain of the CaMKIIα holoenzyme. This binding event induces a conformational change, specifically the outward "flip" of the Trp403 residue.[7][14] This stabilizes the hub domain, as shown by a significant increase in its melting temperature, and subsequently reduces the kinase's ability to autophosphorylate at Thr286, thereby modulating its downstream activity.[4][5]

Caption: Logical flow of this compound's mechanism of action on CaMKIIα.

Experimental Workflow: Thermal Shift Assay

The Thermal Shift Assay (TSA) is a crucial experiment for confirming direct target engagement and stabilization. The workflow involves preparing the protein-ligand mixture, subjecting it to a controlled temperature ramp, and analyzing the resulting fluorescence data to determine the change in melting temperature (ΔTm).

Caption: Workflow for the Protein Thermal Shift Assay (TSA).

CaMKIIα Signaling Pathway in Glutamatergic Synapses

This compound modulates the CaMKIIα signaling pathway, which is central to synaptic plasticity.[4] Glutamate (B1630785) release activates NMDA and mGlu receptors, leading to an influx of Ca2+.[6][7] This Ca2+ binds to Calmodulin (CaM), which in turn activates CaMKIIα. Activated CaMKIIα phosphorylates various substrates, including AMPA receptors, affecting synaptic strength (LTP/LTD).[4][7][15] this compound intervenes by binding to the CaMKIIα hub, reducing its autophosphorylation and thus modulating this entire cascade.

Caption: Overview of the CaMKIIα signaling cascade modulated by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Calcium/Calmodulin-Dependent Protein Kinase II Mediates Group I Metabotropic Glutamate Receptor-Dependent Protein Synthesis and Long-Term Depression in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand‐induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation and regulation of glutamate receptors by CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses [frontiersin.org]

- 7. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

- 9. criver.com [criver.com]

- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. enamine.net [enamine.net]

- 13. Development of a new permeability assay using low-efflux MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synaptic plasticity - Wikipedia [en.wikipedia.org]

The Brain Permeability of Ph-HTBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the brain permeability of N-phenyl-4-(hydroxy-3,5-di-tert-butylanilino)-1,4-dihydro-4-oxopyridine-2-carboxylic acid (Ph-HTBA), a novel, brain-penetrant stabilizer of the CaMKIIα Hub domain with therapeutic potential for ischemic stroke and neurodegenerative disorders. Understanding the mechanisms and quantitative aspects of its passage across the blood-brain barrier (BBB) is critical for its development as a central nervous system (CNS) therapeutic.

Quantitative Assessment of this compound Brain Permeability

The ability of a therapeutic agent to penetrate the brain is a key determinant of its efficacy for neurological conditions. For this compound, this has been quantified, demonstrating its suitability for CNS applications.[1]

The primary metric used to evaluate the brain permeability of this compound is the unbound brain-to-plasma partition coefficient (Kp,uu).[2] This value represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in blood plasma at steady-state.[2] A Kp,uu value of approximately 1 suggests unrestricted passage across the BBB, while a value significantly less than 1 may indicate poor penetration or active efflux. Conversely, a value greater than 1 can suggest active influx into the brain.

This compound has been reported to have a high Kp,uu value, indicating excellent brain permeability.[1]

| Parameter | Value | Significance |

| Kp,uu | 0.85 | Indicates significant and efficient penetration of the blood-brain barrier.[1] |

Physicochemical Properties Influencing Brain Permeability

The brain permeability of a small molecule like this compound is heavily influenced by its physicochemical properties. While specific experimental values for this compound are not publicly available, we can infer its characteristics based on its demonstrated brain penetrance and general principles of CNS drug design. Key properties governing BBB passage include lipophilicity, polar surface area (PSA), and molecular weight.

| Physicochemical Property | General Guideline for BBB Penetration | Inferred Properties of this compound |

| Lipophilicity (logP) | Optimal range of 1-3 | Likely falls within this range to facilitate partitioning into the lipid membranes of the BBB. |

| Polar Surface Area (PSA) | Generally less than 90 Ų | Expected to have a low PSA to minimize hydrogen bonding and enhance membrane permeation.[3][4] |

| Molecular Weight | Typically under 400-500 Da | Assumed to have a molecular weight within this range for efficient passive diffusion. |

| Ionization Status (pKa) | Weak bases are often favored | The specific ionization state at physiological pH would influence its charge and interaction with the BBB.[5] |

Postulated Mechanism of this compound Transport Across the Blood-Brain Barrier

The high Kp,uu value of this compound suggests an efficient mechanism for crossing the blood-brain barrier. Based on the typical characteristics of small molecule CNS drugs, the primary mechanism is likely passive transcellular diffusion . This process is driven by a concentration gradient and the lipophilic nature of the molecule, allowing it to move from the bloodstream, across the endothelial cells of the BBB, and into the brain parenchyma.

An important consideration in brain permeability is the role of active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the brain. The favorable Kp,uu of 0.85 suggests that this compound is likely not a significant substrate for major efflux transporters at the BBB, or that its rate of passive diffusion is sufficiently high to overcome any efflux.

Experimental Protocols for Assessing Brain Permeability

A comprehensive evaluation of a compound's brain permeability involves a combination of in vivo and in vitro methodologies. Below are detailed protocols for key experiments typically employed in such assessments.

In Vivo Brain Permeability Assessment

a) In Situ Brain Perfusion

This technique provides a direct measure of the rate of drug transport into the brain, independent of systemic clearance.

-

Objective: To determine the brain uptake clearance (Kin) of a test compound.

-

Methodology:

-

The animal (typically a rat or mouse) is anesthetized.

-

The common carotid artery is cannulated, and the heart is stopped to prevent systemic circulation from interfering with the perfusion.

-

A perfusion fluid containing the radiolabeled or fluorescently tagged test compound (e.g., this compound) and a vascular space marker (e.g., [14C]sucrose) is infused at a constant rate.[6]

-

The perfusion is carried out for a short duration (e.g., 30-60 seconds).

-

The brain is then removed, and the concentrations of the test compound and vascular marker are determined in the brain tissue and the perfusate.

-

The brain uptake clearance is calculated, providing a measure of the permeability-surface area product.

-

b) Microdialysis

Microdialysis is considered the gold standard for measuring unbound drug concentrations in the brain interstitial fluid over time.[7]

-

Objective: To determine the time-course of unbound this compound concentrations in the brain and blood simultaneously to calculate Kp,uu.

-

Methodology:

-

A microdialysis probe is surgically implanted into the brain region of interest (e.g., striatum or cortex) of a freely moving animal. A second probe may be placed in a blood vessel (e.g., jugular vein).[7]

-

The probes are continuously perfused with a physiological solution (perfusate) at a low flow rate.

-

Following a stabilization period, the test compound (this compound) is administered systemically (e.g., intravenously or orally).

-

Dialysate samples are collected at regular intervals from both the brain and blood probes.

-

The concentration of the unbound drug in the dialysate is measured using a sensitive analytical method like LC-MS/MS.

-

The area under the curve (AUC) for the unbound drug concentration in the brain and plasma is calculated to determine Kp,uu.[2]

-

In Vitro Blood-Brain Barrier Models

In vitro models are valuable for higher-throughput screening and for investigating specific transport mechanisms.

a) Caco-2 Permeability Assay

While originally a model for intestinal absorption, the Caco-2 cell line is also used to predict BBB permeability and assess P-gp mediated efflux.

-

Objective: To determine the apparent permeability (Papp) of this compound and its potential for active efflux.

-

Methodology:

-

Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for approximately 21 days to form a confluent, polarized monolayer.[8][9]

-

The integrity of the cell monolayer is verified by measuring the trans-endothelial electrical resistance (TEER).

-

The test compound (this compound) is added to the apical (A) side of the monolayer, and the amount of compound that crosses to the basolateral (B) side is measured over time (A-to-B transport).

-

To assess efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral side and measured on the apical side (B-to-A transport).

-

The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.[10]

-

b) MDCK-MDR1 Permeability Assay

This assay is specifically designed to identify substrates of the P-glycoprotein (MDR1) efflux pump.

-

Objective: To determine if this compound is a substrate of the human P-gp transporter.

-

Methodology:

-

Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are cultured on a Transwell™ system to form a monolayer.[1][11]

-

The experimental procedure is similar to the Caco-2 assay, with bidirectional transport of this compound being measured.

-

A high efflux ratio in this system is a strong indicator that the compound is a P-gp substrate.[12]

-

Mechanism of Action of this compound in the Brain

Once this compound crosses the blood-brain barrier, it exerts its neuroprotective effects by interacting with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).

-

Target: The hub domain of CaMKIIα.[1]

-

Action: this compound acts as a high-affinity ligand, stabilizing the CaMKIIα hub domain.

-

Signaling Impact: This interaction reduces the Ca2+-stimulated autophosphorylation of CaMKIIα at the Thr286 site, a key step in pathological glutamate (B1630785) signaling.[11] This modulation of CaMKIIα activity is believed to be the basis for its neuroprotective effects in conditions like ischemic stroke.[11]

Conclusion

This compound demonstrates significant promise as a CNS therapeutic due to its excellent brain permeability, as evidenced by its high Kp,uu value. This favorable pharmacokinetic profile is likely attributable to a combination of optimal physicochemical properties that facilitate passive diffusion across the blood-brain barrier and a low susceptibility to active efflux. The detailed experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the BBB permeability of this compound and other novel CNS drug candidates. Further investigation into its specific transport mechanisms will continue to refine our understanding and support its clinical development.

References

- 1. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polar surface area - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

- 10. Caco-2 Permeability | Evotec [evotec.com]

- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 12. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Ph-HTBA as a potential therapeutic agent

An In-depth Technical Guide on Ph-HTBA as a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acid, abbreviated as this compound, is a novel small molecule compound that shows significant promise as a therapeutic agent for neurological disorders, particularly ischemic stroke and neurodegenerative diseases.[2][3] Derived from the NCS-382 scaffold, this compound is designed to selectively modulate the alpha isoform of Calcium/calmodulin-dependent protein kinase II (CaMKIIα), a crucial enzyme in neuronal signaling.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols, and the signaling pathways it modulates.

Introduction

CaMKIIα is a key protein kinase in the brain, involved in synaptic plasticity, learning, and memory.[4] However, its dysregulation is implicated in the pathophysiology of various neurological conditions. In ischemic stroke, excessive glutamate (B1630785) release leads to excitotoxicity and neuronal death, a process in which CaMKIIα plays a central role.[1][5] this compound has emerged as a promising candidate for therapeutic intervention by specifically targeting the hub domain of CaMKIIα, offering a novel mechanism for neuroprotection.[2][3]

Chemical and Physical Properties

This compound is a derivative of (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (NCS-382), structurally related to the neuromodulator γ-hydroxybutyric acid (GHB).[3] The introduction of a phenyl group enhances its affinity and modulatory effects on CaMKIIα.[3]

| Property | Value |

| IUPAC Name | (2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acid |

| Molecular Formula | C₁₉H₁₈O₃ |

| Molecular Weight | 294.3 g/mol |

| Brain Permeability (Kp,uu) | 0.85 in mice |

Mechanism of Action

This compound exerts its therapeutic potential through a distinct molecular interaction with the CaMKIIα hub domain.[2] The hub domain is responsible for the oligomerization of CaMKIIα monomers into a functional holoenzyme.[2]

The primary mechanism of action involves:

-

Stabilization of the CaMKIIα Hub Domain: this compound binds to a specific pocket within the hub domain, leading to a significant thermal stabilization of the oligomeric structure.[3][6]

-

Conformational Change: Upon binding, this compound induces an outward "flip" of the Tryptophan 403 (Trp403) residue in a flexible loop of the hub domain.[3][6]

-

Modulation of Kinase Activity: This stabilization and conformational change allosterically modulate the kinase activity of CaMKIIα. Specifically, this compound has been shown to reduce Ca²⁺-stimulated autophosphorylation of CaMKIIα at Threonine 286 (Thr286) and subsequent substrate phosphorylation.[2][6] This reduction in hyper-activation is believed to be a key component of its neuroprotective effect during excitotoxic events like ischemic stroke.[2]

Below is a diagram illustrating the proposed binding and modulation mechanism.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Binding Affinity and Thermal Stabilization

| Parameter | Value | Method | Reference |

| Binding Affinity (Kᵢ) | Mid-nanomolar range | Radioligand Binding Assay | [3] |

| Thermal Stabilization (ΔTₘ) | up to 19 °C | Thermal Shift Assay (TSA) | [7] |

Table 2: Pharmacokinetic and In Vivo Efficacy Data

| Parameter | Value | Model System | Reference |

| Brain Permeability (Kₚ,ᵤᵤ) | 0.85 | C57BL6/J Mice | [3][4] |

| In Vivo Efficacy | Neuroprotective effect observed | Photothrombotic Stroke Model in Mice | [2] |

| Administration Time Window | 3-6 hours post-stroke | Photothrombotic Stroke Model in Mice | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from the NCS-382 scaffold. A general overview of the synthetic route is presented below. For detailed procedures, including reagent quantities and reaction conditions, please refer to the supplementary information of Tian et al., 2022, J Med Chem.

Thermal Shift Assay (TSA)

This protocol is used to determine the thermal stabilization of the CaMKIIα hub domain upon ligand binding.

-

Protein Preparation: Purified CaMKIIα wild-type hub domain is diluted in an appropriate buffer (e.g., HEPES-based buffer).

-

Ligand Preparation: this compound is serially diluted to various concentrations.

-

Assay Setup: The protein, ligand, and a fluorescent dye (e.g., SYPRO Orange) are mixed in a 96-well PCR plate.

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient, and fluorescence is monitored.

-

Data Analysis: The melting temperature (Tₘ) is determined from the inflection point of the fluorescence curve. The change in melting temperature (ΔTₘ) in the presence of this compound is calculated.

In Vivo Ischemic Stroke Model

The neuroprotective effects of this compound are evaluated using a photothrombotic stroke model in mice.

-

Animal Preparation: Mice (e.g., C57BL/6J) are anesthetized.

-

Photosensitizer Injection: A photosensitive dye (e.g., Rose Bengal) is injected intravenously.

-

Stroke Induction: A laser is used to illuminate a specific area of the skull, inducing a localized clot and subsequent ischemic stroke.

-

Drug Administration: this compound or a vehicle control is administered at a clinically relevant time point (e.g., 3-6 hours) after stroke induction.

-

Behavioral and Histological Analysis: Sensorimotor function is assessed using behavioral tests. After a set period, brain tissue is collected to measure the infarct volume.

Signaling Pathway Modulation

In the context of ischemic stroke, excessive glutamate release leads to the overactivation of NMDA receptors, causing a massive influx of Ca²⁺ into neurons. This Ca²⁺ overload pathologically activates CaMKIIα, leading to a cascade of events that result in neuronal death. This compound intervenes in this pathway by stabilizing the CaMKIIα hub domain and reducing its hyper-activation, thereby promoting neuroprotection.

The following diagram illustrates the CaMKIIα signaling pathway in ischemic stroke and the point of intervention for this compound.

Conclusion and Future Directions

This compound represents a promising, brain-penetrant therapeutic candidate with a novel mechanism of action targeting the CaMKIIα hub domain. Its ability to allosterically modulate kinase activity and provide neuroprotection in preclinical models of ischemic stroke warrants further investigation. Future studies should focus on comprehensive preclinical safety and toxicology assessments, optimization of dosing and formulation, and exploration of its therapeutic potential in other neurodegenerative disorders where CaMKIIα dysregulation is implicated. The detailed characterization of its molecular interactions and downstream effects will be crucial for its successful clinical development.

References

- 1. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Ligand‐induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating the Binding Affinity of Ph-HTBA to CaMKIIα: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) to the α isoform of Calmodulin-dependent protein kinase II (CaMKIIα), a critical enzyme in neuronal signaling. This compound has emerged as a promising modulator of CaMKIIα, demonstrating high affinity and brain permeability, making it a significant candidate for therapeutic interventions in neurological disorders such as ischemic stroke.[2][3] This document details the quantitative binding data, the experimental methodologies employed for its determination, and the relevant signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits a mid-nanomolar binding affinity for the hub domain of CaMKIIα.[2][4] Its binding characteristics have been compared to its parent compound, NCS-382, revealing a significant improvement in both affinity and kinetic profile. The slower dissociation rate of this compound suggests a more stable interaction with the CaMKIIα hub domain.[4]

| Compound | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Dissociation Rate (kd) | Reference |

| This compound | 757 nM | 1.4 μM (vs. HOCPCA) | 0.03 s-1 | [4][5] |

| NCS-382 | 8.9 μM | 0.34 µM (vs. [3H]NCS-382) | 0.75 s-1 | [4] |

Experimental Protocols

The binding affinity of this compound to CaMKIIα has been characterized using a suite of biophysical and biochemical assays. The primary techniques employed are Surface Plasmon Resonance (SPR), radioligand binding assays, and thermal shift assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. In the context of this compound and CaMKIIα, SPR was utilized to determine the association and dissociation kinetics, from which the dissociation constant (Kd) was calculated.

General Methodology:

-

Immobilization: Recombinant CaMKIIα hub domain is immobilized on the surface of a sensor chip.

-

Interaction Analysis: A series of this compound concentrations are flowed over the sensor surface. The binding of this compound to the immobilized CaMKIIα causes a change in the refractive index at the surface, which is detected by the instrument.

-

Data Analysis: The resulting sensorgram, a plot of response units versus time, is analyzed to determine the association rate (ka) and dissociation rate (kd). The dissociation constant (Kd) is then calculated as kd/ka.

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive method used to quantify the interaction between a ligand and a receptor. In this case, a competitive binding assay format was likely used to determine the affinity of this compound.

General Methodology:

-

Preparation: A preparation containing CaMKIIα (e.g., from rat cortical homogenates or cells recombinantly expressing the protein) is incubated.[4]

-

Competition: A fixed concentration of a radiolabeled ligand that binds to the CaMKIIα hub domain (e.g., [3H]NCS-382 or [3H]HOCPCA) is added along with varying concentrations of the unlabeled competitor, this compound.[4]

-

Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the thermal stability of a protein. The binding of a ligand can stabilize the protein, leading to an increase in its melting temperature (Tm). This compound has been shown to cause a marked thermal stabilization of the CaMKIIα hub oligomer.[2][4]

General Methodology:

-

Preparation: Purified CaMKIIα hub domain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Incubation: The protein-dye mixture is incubated with varying concentrations of this compound.

-

Thermal Denaturation: The samples are heated in a real-time PCR machine, and the fluorescence is monitored as the temperature increases.

-

Data Analysis: As the protein unfolds, the dye binds, and the fluorescence increases, creating a melting curve. The midpoint of this transition is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of this compound indicates the extent of stabilization and is related to binding affinity.

CaMKIIα Signaling Pathway and the Role of this compound

CaMKIIα is a key player in synaptic plasticity, particularly in response to glutamate (B1630785) signaling. It is activated by an influx of calcium (Ca2+) following the activation of N-methyl-D-aspartate receptors (NMDARs) and metabotropic glutamate receptors (mGluRs).[3][6] Upon activation, CaMKIIα autophosphorylates at Thr286, leading to persistent, Ca2+-independent activity.[3]

This compound binds to the hub domain of CaMKIIα, which is crucial for the oligomerization of the enzyme.[3] This interaction does not directly inhibit the catalytic domain but appears to allosterically modulate the enzyme's function. Notably, this compound has been shown to reduce the Ca2+-stimulated autophosphorylation of CaMKIIα at Thr286.[3] This suggests that this compound may exert its neuroprotective effects by dampening the pathological over-activation of CaMKIIα that occurs during events like ischemic stroke, without completely abolishing its physiological function.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Ca2+/Calmodulin-dependent protein Kinase II interacts with group I Metabotropic Glutamate and facilitates Receptor Endocytosis and ERK1/2 signaling: role of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activated CaMKIIα Binds to the mGlu5 Metabotropic Glutamate Receptor and Modulates Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation and regulation of glutamate receptors by CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Ph-HTBA: A Novel Neuroprotective Agent for Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. Recent preclinical research has identified (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) as a promising neuroprotective candidate. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its mechanism of action, experimental data from preclinical studies, and detailed experimental protocols. This compound, a brain-permeable analog of γ-hydroxybutyrate (GHB), has been shown to promote neuroprotection after focal ischemic stroke.[2] It selectively binds to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme in pathological glutamate (B1630785) signaling.[2] Notably, this compound demonstrates a superior neuroprotective effect at lower doses compared to other GHB analogs like HOCPCA.[2] This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational science behind this compound as a potential therapeutic for ischemic stroke.

Introduction to Ischemic Stroke and Current Therapeutic Landscape

Ischemic stroke, characterized by the interruption of blood flow to the brain, triggers a complex cascade of events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal death in the ischemic core and surrounding penumbra.[3][4] The current standard of care is largely limited to reperfusion therapies such as recombinant tissue plasminogen activator (rtPA) and mechanical thrombectomy, which have a narrow therapeutic window and are not suitable for all patients.[5][6] Consequently, there is a critical need for the development of novel neuroprotective agents that can mitigate the downstream effects of ischemia and improve functional outcomes.

This compound: A Novel CaMKIIα Hub Ligand

This compound is a novel, brain-permeable analog of GHB that has been identified as a selective ligand for the hub domain of CaMKIIα.[2] The hub domain is crucial for the oligomerization and activation of the CaMKII holoenzyme, which plays a significant role in pathological glutamate signaling following an ischemic event.[2]

Mechanism of Action

Early research suggests that this compound exerts its neuroprotective effects through a distinct molecular interaction with the CaMKIIα hub domain.[2] Unlike other GHB analogs such as HOCPCA, this compound has been shown to reduce Ca2+-stimulated CaMKIIα Thr286 autophosphorylation in primary cortical neurons and substrate phosphorylation of recombinant CaMKIIα.[2] This inhibitory action on CaMKIIα autophosphorylation is believed to be a key contributor to its neuroprotective properties.[2]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been evaluated in a preclinical model of focal ischemic stroke.[2] The key findings are summarized below.

| Treatment Group | Dose | Time of Administration (post-stroke) | Outcome Measure | Result |

| This compound | Low Dose | 3-6 hours | Neuroprotection | Superior effect compared to HOCPCA |

| HOCPCA | Not specified | 3-6 hours | Neuroprotection | Less effective than this compound at low doses |

| This compound | Not specified | Not applicable | CaMKIIα Thr286 autophosphorylation | Reduced |

| HOCPCA | Not specified | Not applicable | CaMKIIα Thr286 autophosphorylation | No reduction |

Key Experimental Protocols

The following protocols are based on the methodologies described in the early research on this compound and ischemic stroke.[2]

Photothrombotic Stroke Model

This model is used to induce a focal ischemic lesion in a controlled and reproducible manner.

-

Animal Preparation: Anesthetize the subject animal (e.g., mouse) and fix its head in a stereotaxic frame.

-

Photosensitizer Injection: Intravenously inject Rose Bengal, a photosensitive dye.

-

Photo-irradiation: Expose a specific region of the skull to a focused beam of cold light for a predetermined duration. This activates the Rose Bengal in the illuminated blood vessels, leading to the formation of a thrombus and subsequent occlusion of blood flow.

-

Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care.

Assessment of Neuroprotection

The extent of neuroprotection is typically assessed by measuring the infarct volume.

-

Brain Tissue Collection: At a defined time point post-stroke, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Brain Slicing: Extract the brain and cut it into coronal sections of a specific thickness.

-

Staining: Stain the brain sections with a dye that differentiates between healthy and infarcted tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

-

Image Analysis: Digitize the stained sections and use image analysis software to quantify the infarct volume relative to the total brain volume.

In Vitro CaMKIIα Autophosphorylation Assay

This assay is used to determine the effect of this compound on the autophosphorylation of CaMKIIα.

-

Cell Culture: Culture primary cortical neurons.

-

Treatment: Treat the cultured neurons with this compound or a vehicle control.

-

Stimulation: Stimulate the neurons to induce Ca2+ influx and subsequent CaMKIIα activation.

-

Western Blotting: Lyse the cells and perform Western blotting to detect the levels of phosphorylated CaMKIIα (at Thr286) and total CaMKIIα.

-

Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total CaMKIIα.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its preclinical evaluation.

Caption: Proposed mechanism of this compound neuroprotection.

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

The early research on this compound presents compelling evidence for its potential as a neuroprotective agent in the treatment of ischemic stroke. Its distinct mechanism of action, involving the inhibition of CaMKIIα autophosphorylation, and its superior efficacy at low doses compared to other GHB analogs, make it a promising candidate for further clinical development.[2] Future research should focus on comprehensive dose-response studies, evaluation in different stroke models, and a thorough investigation of its pharmacokinetic and safety profiles. The detailed methodologies and findings presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for a novel and effective therapy for ischemic stroke.

References

- 1. researchgate.net [researchgate.net]

- 2. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanisms of Ischemic Stroke: A Review Integrating Clinical Imaging and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Stroke Research and Translational Failure: A Bird’s Eye View on Preventable Variables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ph-HTBA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB). It functions as a ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein involved in glutamate (B1630785) signaling and synaptic plasticity.[2][3] this compound has demonstrated neuroprotective effects, making it a compound of interest for research in ischemic stroke and other neurological disorders.[2][3] Its mechanism of action involves the reduction of Ca2+-stimulated CaMKIIα autophosphorylation at the Thr286 residue.[2][3]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including its mechanism of action, protocols for relevant assays, and quantitative data from published studies.

Mechanism of Action

This compound selectively binds to the hub domain of the CaMKIIα holoenzyme. This interaction stabilizes the enzyme and, in contrast to some other GHB analogs, leads to a reduction in the autophosphorylation of CaMKIIα at Thr286 upon stimulation by Ca2+.[2][3] This inhibitory action on a crucial activation step of CaMKIIα is believed to contribute to its neuroprotective properties. This compound exhibits good cellular permeability, allowing it to effectively reach its intracellular target.[4][5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from published literature.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (KD) | 757 nM | CaMKIIα hub | [4] |

| IC50 (ITF Inhibition) | 452 µM | Recombinant CaMKIIα | [4] |

| Brain-to-Plasma Ratio | 0.10 | C57BL6/J mice | [4] |

| Unbound Partition Coefficient (Kp,uu) | 0.85 | C57BL6/J mice | [4] |

Note: IC50 and KD values can be cell-type and assay-dependent.

Experimental Protocols

Cell Viability and Proliferation Assays

While specific dose-response curves for this compound on the viability and proliferation of various cell lines are not extensively available in the public domain, standard assays can be employed to determine these parameters empirically.

a. MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest (e.g., SH-SY5Y, PC12, or primary neurons)

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Neuroprotection Assay in Primary Cortical Neurons

This protocol describes a general method to assess the neuroprotective effects of this compound against an excitotoxic insult, such as glutamate or NMDA.

Materials:

-

Primary cortical neurons (cultured on poly-D-lysine coated plates)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound stock solution

-

Excitotoxic agent (e.g., Glutamate or NMDA)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability stain (e.g., Calcein-AM/Ethidium Homodimer-1)

-

Plate reader (for LDH assay or fluorescence) or fluorescence microscope

Procedure:

-

Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents according to standard protocols. Allow the neurons to mature in culture for at least 7-10 days.

-

This compound Pre-treatment: Treat the mature neuronal cultures with various non-toxic concentrations of this compound (determined from a prior viability assay, e.g., 1 µM, 10 µM, 50 µM) for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity.

-

Excitotoxic Insult: Add the excitotoxic agent (e.g., 50 µM Glutamate) to the culture medium and co-incubate with this compound for the desired time (e.g., 24 hours).

-

Assessment of Neuroprotection:

-

LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death according to the manufacturer's instructions.

-

Live/Dead Staining: Use a fluorescent live/dead staining kit to visualize and quantify viable and dead neurons.

-

-

Data Analysis: Compare the percentage of cell death or viability in this compound-treated groups to the group treated with the excitotoxic agent alone.

CaMKIIα Thr286 Autophosphorylation Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on CaMKIIα autophosphorylation in a cell-based system.

Materials:

-

HEK293T cells

-

Expression vector for CaMKIIα

-

Transfection reagent

-

Cell lysis buffer

-

Primary antibody against phospho-CaMKIIα (Thr286)

-

Primary antibody against total CaMKIIα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Transfection: Transfect HEK293T cells with the CaMKIIα expression vector.

-

This compound Treatment: After 24-48 hours, treat the cells with different concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: Induce CaMKIIα activation by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of extracellular calcium.

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody against phospho-CaMKIIα (Thr286).

-

Strip and re-probe the membrane with the primary antibody against total CaMKIIα as a loading control.

-

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the phospho-CaMKIIα signal to the total CaMKIIα signal.

Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. pure.eur.nl [pure.eur.nl]

- 3. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.eur.nl [pure.eur.nl]

- 5. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for In-Vivo Administration of Ph-HTBA in a Murine Model of Ischemic Stroke

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) is a novel, high-affinity, and brain-penetrant ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). It has demonstrated significant neuroprotective effects in pre-clinical models of ischemic stroke. This compound represents a promising therapeutic candidate by modulating CaMKIIα, a key protein involved in pathological glutamate (B1630785) signaling following an ischemic event. These application notes provide a detailed protocol for the in-vivo administration of this compound in a mouse model of photothrombotic stroke, including methodologies for assessing its neuroprotective efficacy.

Mechanism of Action

This compound selectively binds to the hub domain of the CaMKIIα holoenzyme. This interaction is believed to stabilize the holoenzyme and reduce Ca2+-stimulated CaMKIIα Thr286 autophosphorylation.[1] In the context of ischemic stroke, excessive glutamate release leads to excitotoxicity, partly mediated by CaMKIIα overactivation. By modulating CaMKIIα activity, this compound mitigates downstream pathological signaling cascades, ultimately leading to neuroprotection.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| Brain Permeability (Kp,uu) | 0.85 | [2] |

| Cellular Permeability | Good | [2] |

| Microsomal Clearance | Low | [2] |

Note: More detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not yet publicly available in a consolidated format.

Table 2: Efficacy of this compound in a Murine Photothrombotic Stroke Model

| Treatment Group | Dose | Administration Time Post-Stroke | Outcome Measure | Result | Reference |

| This compound | Low doses (specifics not detailed) | 3-6 hours | Neuroprotection | Superior effect compared to HOCPCA | [1] |

| Vehicle Control | N/A | 3-6 hours | Neuroprotection | N/A | [1] |

Note: Specific quantitative data on infarct volume reduction and functional motor improvement are mentioned in the source literature but not presented in a detailed tabular format.

Experimental Protocols

Preparation of this compound Formulation for In-Vivo Administration

Materials:

-

This compound sodium salt

-

Sterile, pyrogen-free 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

pH meter

-

0.22 µm sterile syringe filter

Procedure:

-

Accurately weigh the desired amount of this compound sodium salt.

-

Dissolve the this compound in a sterile 0.9% saline solution to the desired final concentration.

-

Gently vortex the solution until the this compound is completely dissolved.

-

Measure the pH of the solution and adjust to a physiological pH of ~7.4, if necessary, using sterile, dilute HCl or NaOH.

-

Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared formulation at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

In-Vivo Administration of this compound in a Photothrombotic Stroke Model

Animal Model:

-

Adult male C57BL/6 mice (8-12 weeks old) are commonly used.

Experimental Groups:

-

Sham Group: Mice undergo the surgical procedure without the induction of stroke or administration of this compound.

-